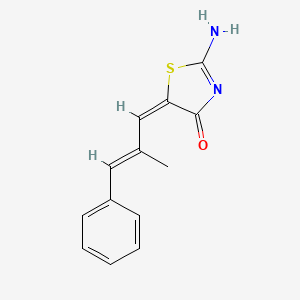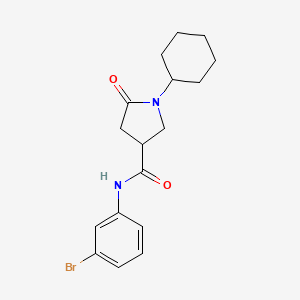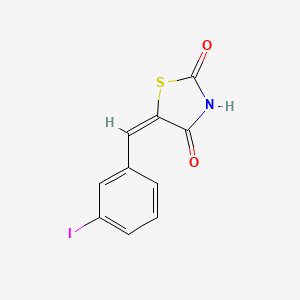![molecular formula C17H15F3N2O2 B3848125 N-(2-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3848125.png)
N-(2-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide
説明
N-(2-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide, commonly known as TFEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFEA belongs to the class of compounds known as amides and has been shown to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of TFEA is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cellular signaling pathways. Specifically, TFEA has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), both of which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
TFEA has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, TFEA has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have a protective effect on the cardiovascular system.
実験室実験の利点と制限
One of the advantages of TFEA is its high potency. It has been shown to be effective at low concentrations, which makes it a valuable tool for studying cellular signaling pathways. However, TFEA is also highly toxic and care must be taken when handling the compound. Additionally, TFEA is relatively expensive, which may limit its use in some experiments.
将来の方向性
There are several areas of future research for TFEA. One area is in the development of new cancer therapies. TFEA has shown promise as a potential adjuvant therapy for existing cancer drugs, and further research is needed to determine its efficacy in clinical trials.
Another area of future research is in the development of new neuroprotective agents. TFEA has shown potential in the treatment of neurodegenerative diseases, and further research is needed to determine its safety and efficacy in humans.
Finally, there is potential for TFEA to be used as a tool for studying cellular signaling pathways. Its high potency and specificity make it a valuable tool for studying the activity of enzymes involved in these pathways, which could lead to the development of new therapies for a wide range of diseases.
科学的研究の応用
TFEA has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer therapy. TFEA has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer drugs.
Another area of research has been in the field of neuroscience. TFEA has been shown to have a neuroprotective effect and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(2-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-17(19,20)13-7-4-8-14(11-13)22-16(24)15(23)21-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQOBURVKVAKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(2-fluoro-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]-N-methylethanesulfonamide](/img/structure/B3848048.png)
![4-(3-bromo-4-methylphenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3848053.png)

![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3848065.png)

![4-{5-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B3848082.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3848086.png)
![N-cyclohexyl-2-[2-(4-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848088.png)
![N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B3848091.png)


![N-allyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848104.png)
![N-(4-ethoxyphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848108.png)
![N'-(4-bromobenzylidene)-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3848136.png)